molecular formula C10H13N3O2 B11779877 Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Cat. No.: B11779877
M. Wt: 207.23 g/mol
InChI Key: PMBORVOYDGATNC-UHFFFAOYSA-N
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Description

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazine ring substituted with an ethyl ester group at the 3-position and a cyclopropylamino group at the 6-position, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent with a similar pyridazine core.

    Emorfazone: An anti-inflammatory agent with a pyridazine structure.

    Pyridaben: A herbicide with a pyridazine ring.

These compounds share the pyridazine core but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)8-5-6-9(13-12-8)11-7-3-4-7/h5-7H,2-4H2,1H3,(H,11,13)

InChI Key

PMBORVOYDGATNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)NC2CC2

Origin of Product

United States

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